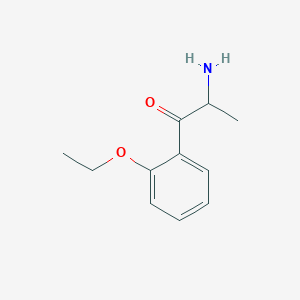
2-Amino-1-(2-ethoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a propanone backbone. It is a derivative of phenylpropanone and is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-ethoxyphenyl)propan-1-one typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-amino-1-(2-ethoxyphenyl)propan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the choice of solvents. Continuous flow reactors and catalytic hydrogenation are commonly employed to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-amino-1-(2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-ethoxyphenylacetic acid
Reduction: 2-amino-1-(2-ethoxyphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
2-amino-1-(2-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-amino-1-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Substituted Cathinones: These compounds have a phenethylamine core with various substitutions, similar to 2-amino-1-(2-ethoxyphenyl)propan-1-one.
Uniqueness
2-amino-1-(2-ethoxyphenyl)propan-1-one is unique due to the presence of both an amino group and an ethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-amino-1-(2-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-7-5-4-6-9(10)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |
InChIキー |
BNCYFKVIABHDJO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)


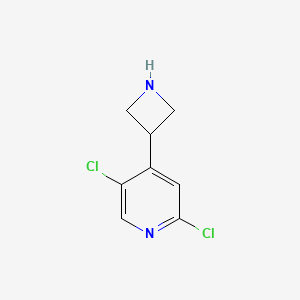
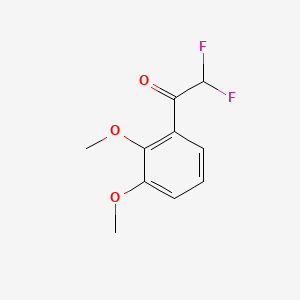
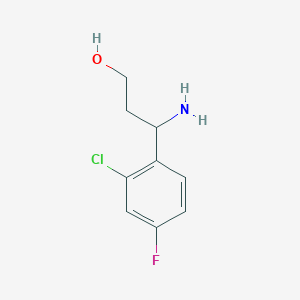
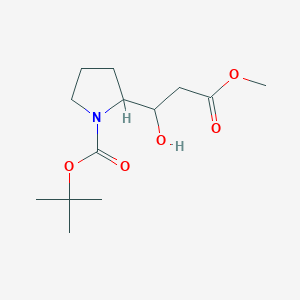
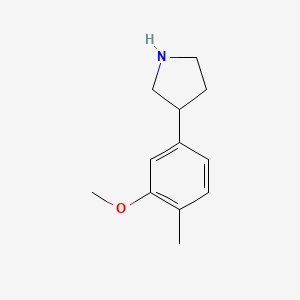
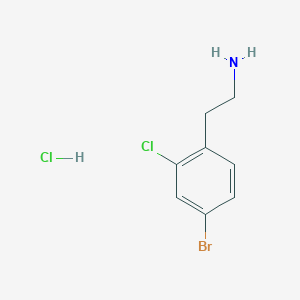
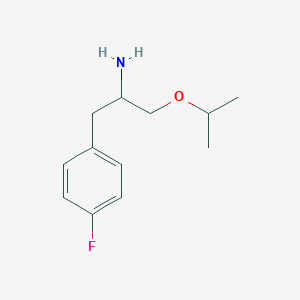
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

